molecular formula C8H20Cl2N2 B12308043 1-Cyclohexyl-1,2-ethanediamine 2HCl

1-Cyclohexyl-1,2-ethanediamine 2HCl

Cat. No.: B12308043
M. Wt: 215.16 g/mol
InChI Key: VRPZBPRSLKELLH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,2-ethanediamine 2HCl is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of ethanediamine, where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is commonly used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-1,2-ethanediamine 2HCl can be synthesized through the reaction of cyclohexylamine with ethylene dichloride under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1,2-ethanediamine 2HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .

Scientific Research Applications

1-Cyclohexyl-1,2-ethanediamine 2HCl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. This interaction can lead to changes in the biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-1,2-ethanediamine 2HCl is unique due to the presence of the cyclohexyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications .

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-cyclohexylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c9-6-8(10)7-4-2-1-3-5-7;;/h7-8H,1-6,9-10H2;2*1H

InChI Key

VRPZBPRSLKELLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN)N.Cl.Cl

Origin of Product

United States

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